molecular formula C17H28O B14619616 2-(4-Cyclohexylbutyl)-3-methylcyclohex-2-en-1-one CAS No. 60439-15-8

2-(4-Cyclohexylbutyl)-3-methylcyclohex-2-en-1-one

Cat. No.: B14619616
CAS No.: 60439-15-8
M. Wt: 248.4 g/mol
InChI Key: DFNUZKHKYAQAOM-UHFFFAOYSA-N
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Description

2-(4-Cyclohexylbutyl)-3-methylcyclohex-2-en-1-one is an organic compound characterized by its unique structure, which includes a cyclohexylbutyl group attached to a methylcyclohexenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexylbutyl)-3-methylcyclohex-2-en-1-one typically involves the alkylation of a cyclohexenone derivative with a cyclohexylbutyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexylbutyl)-3-methylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexylbutyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Cyclohexylbutyl)-3-methylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 2-(4-Cyclohexylbutyl)-3-methylcyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Cyclohexylbutyl)-3-methylcyclohexanone: Similar structure but lacks the enone group.

    2-(4-Cyclohexylbutyl)-3-methylcyclohex-2-en-1-ol: Similar structure but contains an alcohol group instead of a ketone.

Uniqueness

2-(4-Cyclohexylbutyl)-3-methylcyclohex-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

60439-15-8

Molecular Formula

C17H28O

Molecular Weight

248.4 g/mol

IUPAC Name

2-(4-cyclohexylbutyl)-3-methylcyclohex-2-en-1-one

InChI

InChI=1S/C17H28O/c1-14-8-7-13-17(18)16(14)12-6-5-11-15-9-3-2-4-10-15/h15H,2-13H2,1H3

InChI Key

DFNUZKHKYAQAOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CCC1)CCCCC2CCCCC2

Origin of Product

United States

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